molecular formula C9H20ClNO2 B3060873 Ethyl 3-aminoheptanoate hydrochloride CAS No. 945419-80-7

Ethyl 3-aminoheptanoate hydrochloride

Cat. No.: B3060873
CAS No.: 945419-80-7
M. Wt: 209.71
InChI Key: QOBQEEZRHWOUAY-UHFFFAOYSA-N
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Description

Ethyl 3-aminoheptanoate hydrochloride is an organic compound with the molecular formula C9H20ClNO2. It is a hydrochloride salt of ethyl 3-aminoheptanoate, which is an ester derivative of 3-aminoheptanoic acid. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminoheptanoate hydrochloride can be synthesized through the esterification of 3-aminoheptanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoheptanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-aminoheptanoic acid and ethanol.

    Acylation: The amino group can be acylated to form amides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-aminoheptanoate hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving amino acid derivatives and their biological activities.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 3-aminoheptanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing 3-aminoheptanoic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-aminoheptanoate hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-aminoheptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-5-6-8(10)7-9(11)12-4-2;/h8H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBQEEZRHWOUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945419-80-7
Record name Heptanoic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945419-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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